5-Fluoro-2-(methylthio)phenylboronic acid
Overview
Description
5-Fluoro-2-(methylthio)phenylboronic acid: is an organoboron compound with the molecular formula C7H8BFO2S . It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a fluorine atom at the 5-position and a methylthio group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-(methylthio)phenylboronic acid typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of 5-fluoro-2-(methylthio)iodobenzene using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base, such as potassium acetate, in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is tailored to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-2-(methylthio)phenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic acid reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
Chemistry: 5-Fluoro-2-(methylthio)phenylboronic acid is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling reactions. It is also employed in the synthesis of complex molecules and natural products .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its boronic acid group can interact with biological targets, such as enzymes, making it a candidate for the development of enzyme inhibitors .
Industry: The compound is used in the development of advanced materials, including polymers and electronic materials, due to its unique electronic properties conferred by the fluorine and methylthio substituents .
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(methylthio)phenylboronic acid in chemical reactions involves the formation of boronate esters with diols or other nucleophiles. In biological systems, the boronic acid group can form reversible covalent bonds with active site serine residues in enzymes, leading to enzyme inhibition. This interaction is crucial in the design of boronic acid-based enzyme inhibitors .
Comparison with Similar Compounds
5-Fluoro-2-methylphenylboronic acid: Similar structure but lacks the methylthio group.
2-(Methylthio)phenylboronic acid: Similar structure but lacks the fluorine atom.
3-Fluorophenylboronic acid: Similar structure but the fluorine atom is at the 3-position.
Uniqueness: 5-Fluoro-2-(methylthio)phenylboronic acid is unique due to the presence of both the fluorine and methylthio substituents, which confer distinct electronic and steric properties. These properties enhance its reactivity and make it a versatile intermediate in organic synthesis and a potential pharmacophore in drug design .
Properties
IUPAC Name |
(5-fluoro-2-methylsulfanylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BFO2S/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4,10-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNHPHSXZIHGFFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)F)SC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BFO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20681613 | |
Record name | [5-Fluoro-2-(methylsulfanyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20681613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1218790-65-8 | |
Record name | [5-Fluoro-2-(methylsulfanyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20681613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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